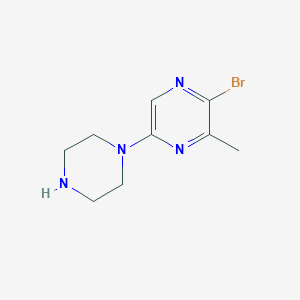
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine is a heterocyclic compound that contains a pyrazine ring substituted with a bromine atom, a methyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-piperazin-1-ylpyrazine typically involves the bromination of 3-methyl-5-piperazin-1-ylpyrazine. One common method is the reaction of 3-methyl-5-piperazin-1-ylpyrazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-amino-3-methyl-5-piperazin-1-ylpyrazine, 2-thio-3-methyl-5-piperazin-1-ylpyrazine, and 2-alkoxy-3-methyl-5-piperazin-1-ylpyrazine.
Oxidation Reactions: The major product is 2-bromo-3-carboxy-5-piperazin-1-ylpyrazine.
Reduction Reactions: The major product is this compound.
Scientific Research Applications
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-5-piperazin-1-ylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and piperazine moiety play crucial roles in binding to the target sites, while the pyrazine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(piperazin-1-yl)pyrazine: Similar structure but lacks the methyl group.
3-Methyl-5-(piperazin-1-yl)pyrazine: Similar structure but lacks the bromine atom.
2-Bromo-3-methylpyrazine: Similar structure but lacks the piperazine moiety.
Uniqueness
2-Bromo-3-methyl-5-piperazin-1-ylpyrazine is unique due to the combination of the bromine atom, methyl group, and piperazine moiety, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H13BrN4 |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
2-bromo-3-methyl-5-piperazin-1-ylpyrazine |
InChI |
InChI=1S/C9H13BrN4/c1-7-9(10)12-6-8(13-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 |
InChI Key |
SMAMXLQEGDJNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Br)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
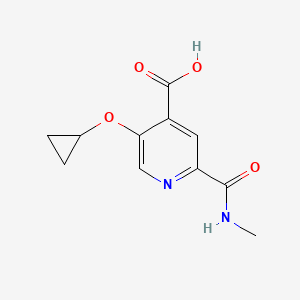

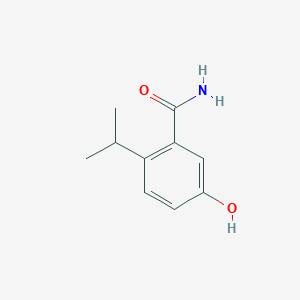
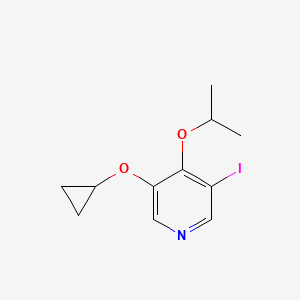
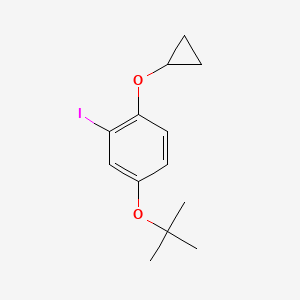
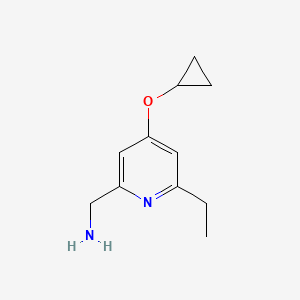
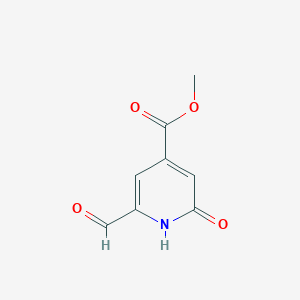
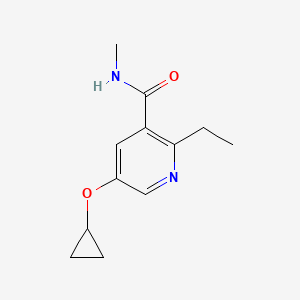
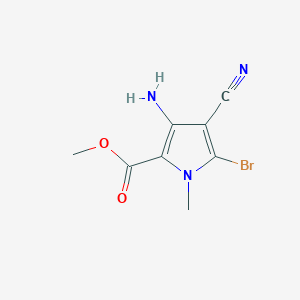
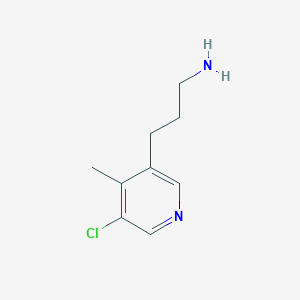
![1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847262.png)
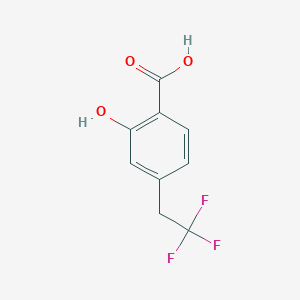
![2-[2-[3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[3,4-dihydroxy-5-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14847273.png)
